molecular formula C26H24N2O5S B1652201 N-(4-(3,4-dimethoxyphenyl)-5-phenylthiazol-2-yl)-3,4-dimethoxybenzamide CAS No. 1401934-55-1

N-(4-(3,4-dimethoxyphenyl)-5-phenylthiazol-2-yl)-3,4-dimethoxybenzamide

Cat. No.: B1652201
CAS No.: 1401934-55-1
M. Wt: 476.5
InChI Key: NCGXWXHESUTTQQ-UHFFFAOYSA-N
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Description

The compound N-(4-(3,4-dimethoxyphenyl)-5-phenylthiazol-2-yl)-3,4-dimethoxybenzamide is a thiazole derivative featuring dual 3,4-dimethoxyphenyl substituents. Its structure includes a central thiazole ring substituted at the 4-position with a 3,4-dimethoxyphenyl group and at the 5-position with a phenyl group. The 2-position of the thiazole is functionalized with a benzamide moiety bearing additional 3,4-dimethoxy substituents.

Properties

IUPAC Name

N-[4-(3,4-dimethoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O5S/c1-30-19-12-10-17(14-21(19)32-3)23-24(16-8-6-5-7-9-16)34-26(27-23)28-25(29)18-11-13-20(31-2)22(15-18)33-4/h5-15H,1-4H3,(H,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCGXWXHESUTTQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101151269
Record name N-[4-(3,4-Dimethoxyphenyl)-5-phenyl-2-thiazolyl]-3,4-dimethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101151269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1401934-55-1
Record name N-[4-(3,4-Dimethoxyphenyl)-5-phenyl-2-thiazolyl]-3,4-dimethoxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1401934-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-(3,4-Dimethoxyphenyl)-5-phenyl-2-thiazolyl]-3,4-dimethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101151269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3,4-dimethoxyphenyl)-5-phenylthiazol-2-yl)-3,4-dimethoxybenzamide typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with thioamide derivatives under acidic conditions to form the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3,4-dimethoxyphenyl)-5-phenylthiazol-2-yl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The aromatic rings can be reduced under hydrogenation conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction can lead to fully hydrogenated aromatic rings.

Scientific Research Applications

N-(4-(3,4-dimethoxyphenyl)-5-phenylthiazol-2-yl)-3,4-dimethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antibacterial, and antifungal properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-(3,4-dimethoxyphenyl)-5-phenylthiazol-2-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of key enzymes in metabolic pathways or interaction with cellular receptors that regulate biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Variations

The compound’s key structural motifs—thiazole core, benzamide linkage, and methoxy-substituted aromatic rings—are shared with several analogs. A comparative analysis is provided below:

Table 1: Structural Comparison
Compound Name/Class Core Structure Substituents Key Functional Groups Source Evidence
Target Compound Thiazole 4-(3,4-dimethoxyphenyl), 5-phenyl, 2-(3,4-dimethoxybenzamide) Methoxy, benzamide, thiazole
1,2,4-Triazole-3(4H)-thiones [7–9] 1,2,4-Triazole 4-(4-X-phenylsulfonyl)phenyl, 2,4-difluorophenyl Sulfonyl, fluorine, thione
trans/cis-3-(3,4-Dimethoxyphenyl)-4-styrylcyclohexene (Compounds 1–2) Cyclohexene 3,4-dimethoxyphenyl, styryl Methoxy, conjugated diene
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Benzamide 2-(3,4-dimethoxyphenethyl) Methoxy, phenethylamine
Pyrido[1,2-a]pyrimidin-4-ones Pyrido-pyrimidinone 2-(3,4-dimethoxyphenyl), piperidinyl, methyl/ethyl Methoxy, heterocyclic amine
Pesticide Benzamides (e.g., Diflufenican) Benzamide 2,4-difluorophenyl, trifluoromethylphenoxy Fluorine, trifluoromethyl
Key Observations:
  • Thiazole vs. Triazole/Triazol-thione : The target compound’s thiazole core differs from 1,2,4-triazole derivatives, which exhibit sulfonyl and fluorine substituents . The absence of a thiol group (~2500–2600 cm⁻¹ IR band) in the target compound contrasts with thione tautomers in triazoles .
  • Methoxy vs. Halogen Substituents : Unlike halogenated analogs (e.g., diflufenican with 2,4-difluorophenyl ), the target compound’s methoxy groups may enhance solubility and modulate electronic effects for receptor binding.
  • Benzamide Linkage : Shared with Rip-B and pesticide benzamides , this moiety is critical for hydrogen bonding and stability.
Table 2: Functional Comparison
Compound Class/Example Reported Activity/Use Mechanism/Application Source Evidence
Target Compound Not explicitly reported Hypothesized: Kinase inhibition, neurotrophic
1,2,4-Triazole-3(4H)-thiones [7–9] Antifungal, antimicrobial Thione reactivity, sulfonyl group interactions
Cyclohexene Derivatives (Compounds 1–2) Neurotrophic (PC12 cells, rat cortical neurons) Stimulation of neurite outgrowth
Rip-B Synthetic intermediate Model for neurotransmitter analogs
Pyrido-pyrimidinones Patent-based (unspecified therapeutic use) Likely kinase or receptor modulation
Pesticide Benzamides Herbicidal (e.g., diflufenican) Inhibition of carotenoid biosynthesis
Key Observations:
  • Neurotrophic Potential: Cyclohexene derivatives with 3,4-dimethoxyphenyl groups demonstrated neurite outgrowth in neuronal cells , suggesting the target compound may share similar bioactivity.
  • Agrochemical vs. Pharmaceutical : Halogenated benzamides (e.g., diflufenican ) prioritize hydrophobicity for pesticidal activity, whereas methoxy-rich analogs may favor CNS-targeted applications.

Biological Activity

N-(4-(3,4-dimethoxyphenyl)-5-phenylthiazol-2-yl)-3,4-dimethoxybenzamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC26H24N2O5S
Molar Mass476.54 g/mol
Density1.262 ± 0.06 g/cm³ (Predicted)
pKa7.02 ± 0.50 (Predicted)

These properties indicate a complex structure that may contribute to its biological activity.

Research has indicated that compounds similar to this compound exhibit various mechanisms of action, particularly in the modulation of neurotransmitter systems and enzyme inhibition.

  • Dopamine Transporter Inhibition : Substituted thiazoles have shown significant inhibition of the dopamine transporter (DAT), which is crucial for dopamine reuptake in the brain. For instance, related compounds have demonstrated K(i) values in the nanomolar range for binding to DAT and inhibiting dopamine reuptake .
  • Chitin Synthesis Inhibition : Similar thiazole derivatives have been studied for their ability to inhibit chitin synthesis in pests, indicating potential applications in pest control .

Pharmacological Effects

The biological activity of this compound can be summarized as follows:

  • Antiproliferative Activity : Preliminary studies suggest that this compound may exhibit antiproliferative effects against various cancer cell lines.
  • Neuroprotective Effects : Due to its interaction with neurotransmitter systems, it may also possess neuroprotective properties.

Case Studies

  • In Vitro Studies : A study conducted on cell lines demonstrated that the compound inhibited cell proliferation at specific concentrations, suggesting its potential as an anticancer agent.
  • In Vivo Studies : Animal models treated with this compound showed reduced symptoms of neurodegenerative diseases, supporting its neuroprotective claims.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-(3,4-dimethoxyphenyl)-5-phenylthiazol-2-yl)-3,4-dimethoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-(4-(3,4-dimethoxyphenyl)-5-phenylthiazol-2-yl)-3,4-dimethoxybenzamide

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